2-[(4-allyl-5-pyridin-3-yl-4H-1,2,4-triazol-3-yl)thio]-N-(4-iodophenyl)acetamide
Overview
Description
The compound “2-[(4-allyl-5-pyridin-3-yl-4H-1,2,4-triazol-3-yl)thio]-N-(4-iodophenyl)acetamide” is a derivative of 1,2,4-triazole . Triazole derivatives have been shown to exhibit a broad spectrum of pharmacological activities, including antifungal, anti-inflammatory, analgesic, antitumor, anthelmintic, antibacterial, antihypertensive, antidepressant, anticonvulsant, and antiviral properties .
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives involves the use of phenacyl chloride derivatives prepared through Fridel Crafts acylation of mono or di-substituted benzene with chloroacetyl chloride, using aluminum trichloride (AlCl3) as a strong Lewis acid catalyst .Molecular Structure Analysis
1,2,4-Triazole compounds contain two carbon and three nitrogen atoms in a five-membered aromatic azole chain . They are capable of forming hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .Mechanism of Action
While the specific mechanism of action for “2-[(4-allyl-5-pyridin-3-yl-4H-1,2,4-triazol-3-yl)thio]-N-(4-iodophenyl)acetamide” is not detailed in the available literature, 1,2,4-triazole derivatives have been designed based on the chemical structures of aromatase inhibitors . Aromatase is a member of the cytochrome P450 superfamily that catalyzes the estrogen biosynthesis and can be considered as a therapeutic target due to its overexpression in breast cancer .
Future Directions
1,2,4-Triazole derivatives have shown promising results in various fields of medicinal chemistry . Future research could focus on synthesizing new derivatives and studying their antimicrobial, antioxidant, and antiviral potential . Additionally, further studies could explore the potential of these compounds as anticancer agents, given their ability to inhibit aromatase .
properties
IUPAC Name |
N-(4-iodophenyl)-2-[(4-prop-2-enyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16IN5OS/c1-2-10-24-17(13-4-3-9-20-11-13)22-23-18(24)26-12-16(25)21-15-7-5-14(19)6-8-15/h2-9,11H,1,10,12H2,(H,21,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPCTZOCGQFBQDF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=NN=C1SCC(=O)NC2=CC=C(C=C2)I)C3=CN=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16IN5OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-iodophenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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